molecular formula C12H19N3O5S2 B7079240 N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide

N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide

Cat. No.: B7079240
M. Wt: 349.4 g/mol
InChI Key: JEWKJFOWLGZWKN-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5S2/c1-9(12(16)15(3)4)21(17,18)14-10-7-5-6-8-11(10)22(19,20)13-2/h5-9,13-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWKJFOWLGZWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)S(=O)(=O)NC1=CC=CC=C1S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N,N-dimethylsulfamoyl chloride with 2-(methylsulfamoyl)phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced forms with lower oxidation states.

    Substitution: Substituted products where the sulfonamide group is replaced by the nucleophile.

Scientific Research Applications

N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual sulfonamide groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its effectiveness as an enzyme inhibitor and its potential therapeutic applications.

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